

# Comparative Toxicological Profile of Glyphosate-Isopropylammonium and Glyphosate Potassium Salt

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## Compound of Interest

Compound Name: Glyphosate-isopropylammonium

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A comprehensive review of the toxicological data for **glyphosate-isopropylammonium** and glyphosate potassium salt reveals subtle differences in their acute toxicity profiles. While both salts are categorized as having low acute toxicity, variations exist in specific lethal dose (LD50) and lethal concentration (LC50) values across different exposure routes. It is crucial to note that the toxicity of commercial glyphosate-based herbicide formulations is often significantly influenced by the surfactants and other adjuvants present in the final product, which can be more toxic than the glyphosate salt itself.<sup>[1][2]</sup>

## Executive Summary of Toxicological Data

The following tables summarize the available quantitative data for acute toxicity of both **glyphosate-isopropylammonium** and glyphosate potassium salt.

### Table 1: Acute Oral, Dermal, and Inhalation Toxicity

Toxicological Endpoint	Glyphosate-Isopropylammonium Salt	Glyphosate Potassium Salt	Test Species
Acute Oral LD50	> 5,000 mg/kg[1][3]	> 5,000 mg/kg[4]	Rat
7,203.58 - 7,397.25 mg/kg (male)[5]	Rat		
7,444.26 - 7,878.50 mg/kg (female)[5]	Rat		
= 10,537 mg/kg[6]	Rat		
Acute Dermal LD50	> 5,000 mg/kg[1][3][7]	> 5,000 mg/kg[4]	Rabbit, Rat
Acute Inhalation LC50 (4-hour)	> 1.3 mg/L[3][7]	> 5.0 mg/L/hour[4]	Rat

**Table 2: Skin and Eye Irritation**

Toxicological Endpoint	Glyphosate-Isopropylammonium Salt	Glyphosate Potassium Salt	Test Species
Skin Irritation	Non-irritating to slightly irritating[3][7]	Moderately irritating[4]	Rabbit
Eye Irritation	Slightly irritating[3][7]	Not irritating[4]	Rabbit
Dermal Sensitization	Not a sensitizer[3][7]	Not sensitizing[4]	Guinea Pig

## Genotoxicity

The genotoxic potential of both glyphosate salts has been a subject of considerable debate. Studies on **glyphosate-isopropylammonium** salt have shown conflicting results, with some assays indicating genotoxic effects while others do not.[8][9][10] For instance, the comet assay on human lymphocytes and other organisms indicated genotoxicity, while the mouse bone marrow micronucleus test showed no clastogenic effects.[8][10] Similarly, glyphosate potassium salt has been reported to have a harmful effect on genotoxicity in human

lymphocytes as determined by the alkaline comet assay.[11] It is important to consider that the concentration and the specific test system used can influence the outcome of genotoxicity studies.[9]

## Chronic Toxicity and Other Endpoints

Data on chronic toxicity, reproductive and developmental toxicity, and neurotoxicity are less specific for the individual salts and often refer to glyphosate acid or technical grade glyphosate. The No-Observed-Adverse-Effect Level (NOAEL) for chronic toxicity of glyphosate in a 2-year rat study was determined to be 100 mg/kg/day.[1] For reproductive toxicity, a NOAEL of 50 mg/kg was determined for maternal glyphosate exposure in rats.[12][13] The NOAEL for subchronic neurotoxicity in rats was found to be 1546.5 mg/kg/day for males and 1630.6 mg/kg/day for females.[1]

## Experimental Protocols

The following are summaries of standard protocols for key toxicological studies, based on OECD guidelines.

### Acute Oral Toxicity (based on OECD Guideline 401)

- Principle: The test substance is administered orally by gavage in graduated doses to several groups of fasted experimental animals (typically rats), with one dose per group.[5]
- Procedure:
  - Animals are fasted overnight prior to dosing.[5]
  - The test substance is administered in a single dose. The volume should not exceed 1 mL/100 g body weight for rodents in the case of non-aqueous vehicles.[5]
  - Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.[5]
  - Body weights are recorded weekly.
  - All animals (including those that die during the test and survivors at the end) are subjected to a gross necropsy.[5]

- Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose that can be expected to cause death in 50% of the animals.[\[5\]](#)

## Acute Dermal Toxicity (based on OECD Guideline 402)

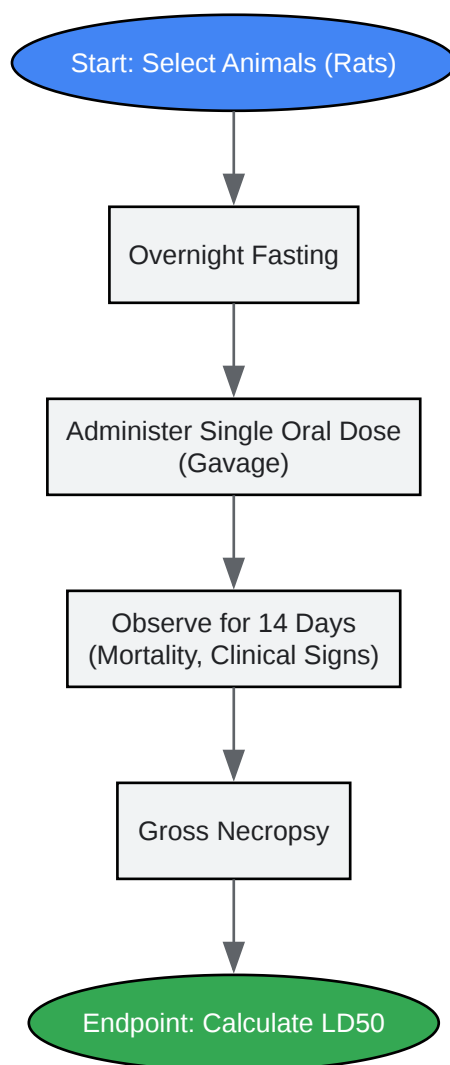
- Principle: The test substance is applied to a shaved area of the skin of experimental animals (typically rats or rabbits) for a 24-hour period.[\[14\]](#)
- Procedure:
  - Approximately 10% of the body surface area is shaved 24 hours before the test.
  - The test substance is applied uniformly over the shaved area and held in place with a porous gauze dressing.[\[15\]](#)
  - Animals are observed for mortality and signs of toxicity for at least 14 days.[\[14\]](#)
  - Body weights are recorded weekly.
  - A gross necropsy is performed on all animals at the end of the study.[\[14\]](#)
- Endpoint: The dermal LD50 is determined.

## Comet Assay for Genotoxicity (Single Cell Gel Electrophoresis)

- Principle: This assay detects DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA (containing breaks) migrates further from the nucleus, forming a "comet" shape.[\[16\]](#)
- Procedure:
  - A suspension of single cells is mixed with low-melting-point agarose and layered onto a microscope slide.
  - The slides are immersed in a lysis solution to remove cell membranes and histones.[\[11\]](#)
  - The slides are placed in an alkaline or neutral electrophoresis buffer to unwind the DNA.

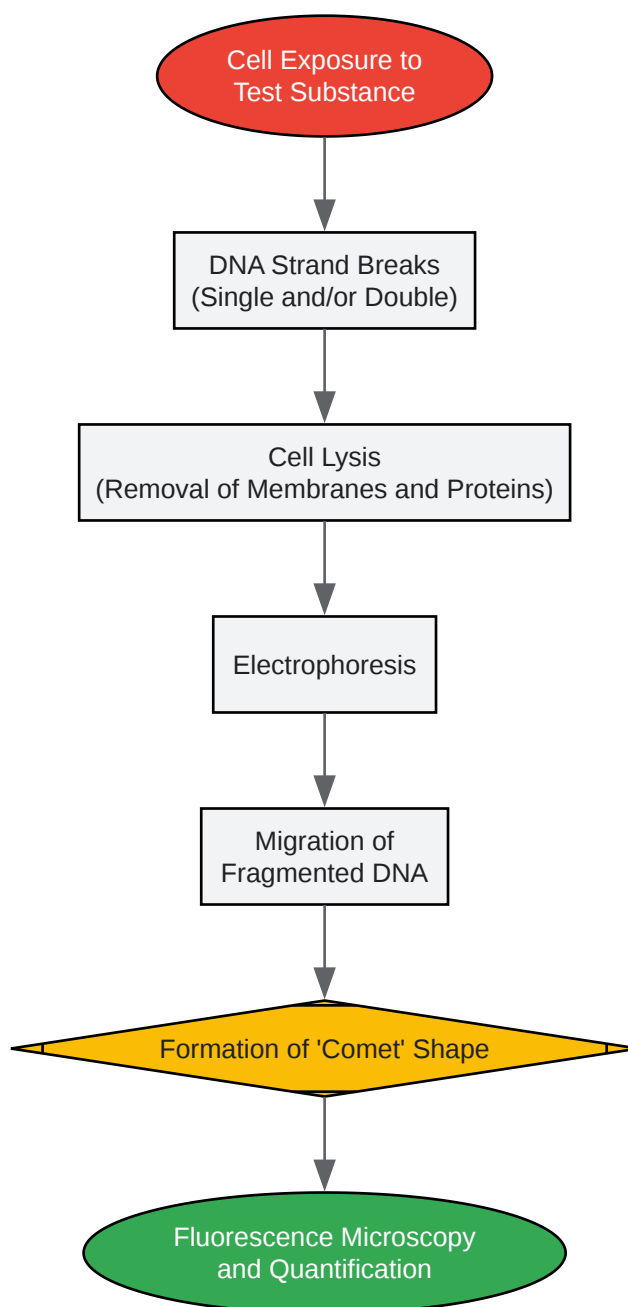
- Electrophoresis is performed, allowing the broken DNA fragments to migrate.[16]
- The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
- Endpoint: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.

## Visualizations



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Caption: Workflow for Acute Oral Toxicity Testing.



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Caption: Principle of the Comet Assay for Genotoxicity.

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